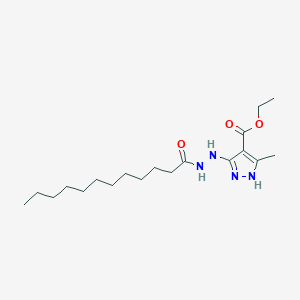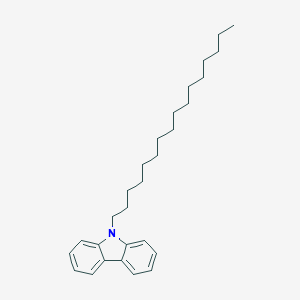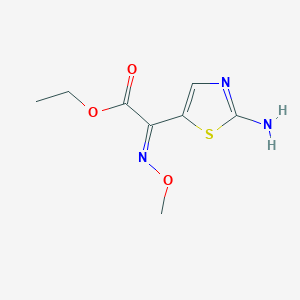![molecular formula C30H21F3N4O B290135 N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine](/img/structure/B290135.png)
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound is a novel pyrazoloquinoline derivative that exhibits promising biological activities and has shown potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is not fully understood. However, it has been reported to exhibit its biological activities through the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which are involved in various cellular processes, including cell growth and proliferation. Additionally, it has been reported to modulate the activity of various transcription factors, which play a crucial role in gene expression and cellular differentiation.
Biochemical and Physiological Effects:
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been reported to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been reported to exhibit anti-inflammatory and neuroprotective activities, making it a potential therapeutic agent for various inflammatory and neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine in lab experiments include its high potency and selectivity for its target enzymes and signaling pathways. Additionally, its unique chemical structure makes it a potential scaffold for the development of novel therapeutic agents. However, the limitations of using this compound in lab experiments include its complex synthesis process and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine. One potential direction is to further explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further modifications to its chemical structure could lead to the development of more potent and selective compounds. Finally, more research is needed to understand the mechanism of action of this compound and its potential side effects in clinical trials.
Synthesemethoden
The synthesis of N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine is a complex process that involves several steps. The first step involves the synthesis of 5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, which is then reacted with 4-methoxybenzylamine to obtain the final product. The synthesis of this compound has been reported in several research articles, and various modifications have been made to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-N-(5,7,8-trifluoro-1,3-diphenyl-1H-pyrazolo[3,4-b]quinolin-6-yl)amine has been extensively studied for its potential applications in the field of medicinal chemistry. Several research studies have demonstrated its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative disorders. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in clinical trials.
Eigenschaften
Molekularformel |
C30H21F3N4O |
|---|---|
Molekulargewicht |
510.5 g/mol |
IUPAC-Name |
5,7,8-trifluoro-N-[(4-methoxyphenyl)methyl]-1,3-diphenylpyrazolo[3,4-b]quinolin-6-amine |
InChI |
InChI=1S/C30H21F3N4O/c1-38-21-14-12-18(13-15-21)17-34-29-24(31)22-16-23-27(19-8-4-2-5-9-19)36-37(20-10-6-3-7-11-20)30(23)35-28(22)25(32)26(29)33/h2-16,34H,17H2,1H3 |
InChI-Schlüssel |
LLLFEEGIOCONCZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC2=C(C3=CC4=C(N=C3C(=C2F)F)N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)F |
Kanonische SMILES |
COC1=CC=C(C=C1)CNC2=C(C3=CC4=C(N=C3C(=C2F)F)N(N=C4C5=CC=CC=C5)C6=CC=CC=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (5Z)-3-methyl-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)hydrazinylidene]pyrazole-4-carboxylate](/img/structure/B290052.png)

![4-{[2,5-diisopropoxy-4-(4-morpholinyl)phenyl]diazenyl}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B290055.png)
![N-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-3-oxo-1,2-dihydroinden-5-yl]-4-[2,4-bis(3-methylbutyl)phenoxy]butanamide](/img/structure/B290056.png)



methanone](/img/structure/B290063.png)
methyl benzoate](/img/structure/B290064.png)
![1,3-bis[[(2R,3R,4S,5R)-4-butoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290065.png)
![5-chloro-1,3-bis[[(2R,3R,4S,5R)-3,5,6-trihydroxy-4-octoxyoxan-2-yl]methyl]benzimidazol-2-one](/img/structure/B290066.png)
![1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B290067.png)
![2-benzyl-6a-chloro-5-(chloromethyl)hexahydrocyclopenta[c]pyrrol-1(2H)-one](/img/structure/B290069.png)
![1-benzyl-5-(2,5-dimethoxyphenyl)-7,8-dimethoxy-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B290073.png)